1-methyl-2-thiocyanatopyrimidin-4(1H)-imine

Catalog No.
S13619627
CAS No.
745009-20-5
M.F
C6H6N4S
M. Wt
166.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-2-thiocyanatopyrimidin-4(1H)-imine

CAS Number

745009-20-5

Product Name

1-methyl-2-thiocyanatopyrimidin-4(1H)-imine

IUPAC Name

(4-imino-1-methylpyrimidin-2-yl) thiocyanate

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

InChI

InChI=1S/C6H6N4S/c1-10-3-2-5(8)9-6(10)11-4-7/h2-3,8H,1H3

InChI Key

YAVGGKQKUINKBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N)N=C1SC#N

1-Methyl-2-thiocyanatopyrimidin-4(1H)-imine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a methyl group and a thiocyanate functional group. The chemical structure can be represented as follows:

  • Molecular Formula: C6H6N4S
  • IUPAC Name: 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine

This compound belongs to the class of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of the thiocyanate group (–SCN) introduces unique chemical properties, making it of interest in various chemical and biological applications.

Typical for pyrimidine derivatives, including:

  • Nucleophilic Substitution: The thiocyanate group can undergo nucleophilic attack, allowing for the substitution of the thiocyanate with other nucleophiles.
  • Cyclization Reactions: Under specific conditions, this compound may react with other reagents to form more complex heterocycles.
  • Hydrolysis: The thiocyanate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.

  • Antiviral Activity: Some pyrimidine derivatives exhibit antiviral properties, potentially useful against viral infections.
  • Antitumor Activity: Certain compounds within this class have been investigated for their ability to inhibit tumor growth.

Research into the specific biological effects of 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine is necessary to establish its therapeutic potential.

The synthesis of 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine can be achieved through several methods, including:

  • Condensation Reactions: Reacting appropriate pyrimidine derivatives with thiocyanates under controlled conditions can yield this compound.
  • Substitution Reactions: Starting from a methylated pyrimidine, thiocyanation can be performed using thiocyanic acid or its salts.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations.

The potential applications of 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine include:

  • Pharmaceuticals: As a building block in drug development, particularly in creating compounds with antiviral or anticancer properties.
  • Agricultural Chemicals: Investigated for use as herbicides or pesticides due to its unique chemical structure.

Several compounds share structural similarities with 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine. These include:

Compound NameStructure FeaturesUnique Properties
2-ThiocyanatopyrimidinePyrimidine with thiocyanateKnown for antimicrobial activity
5-Methylpyrimidine-2-thiolPyrimidine with thiol groupExhibits antioxidant properties
4-AminopyrimidineAmino-substituted pyrimidineUsed in synthesizing various pharmaceuticals

Uniqueness of 1-Methyl-2-Thiocyanatopyrimidin-4(1H)-Imine

The unique combination of a methyl group and a thiocyanate on the pyrimidine ring distinguishes 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine from its analogs. This specific configuration may confer distinct reactivity patterns and biological activities compared to other similar compounds.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.03131738 g/mol

Monoisotopic Mass

166.03131738 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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